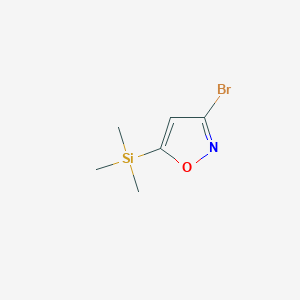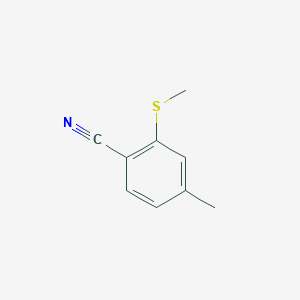
5-cyclopropyl-2-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyclopropyl-2-methylaniline is an organic compound with the molecular formula C10H13N It is characterized by a cyclopropyl group attached to the aniline ring, which imparts unique chemical properties to the molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-cyclopropyl-2-methylaniline typically involves the cyclopropylation of aniline derivatives. One common method is the reaction of 2-methylaniline with cyclopropyl bromide in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and at a temperature range of 0-50°C to ensure optimal yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form cyclopropyl-2-methylcyclohexylamine using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for the introduction of various functional groups. Reagents such as bromine or nitric acid are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for bromination; nitric acid for nitration.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Cyclopropyl-2-methylcyclohexylamine.
Substitution: Brominated or nitrated derivatives of this compound.
Aplicaciones Científicas De Investigación
5-Cyclopropyl-2-methylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules. It is also employed in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 5-cyclopropyl-2-methylaniline involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The cyclopropyl group can enhance the binding affinity and specificity of the compound towards its targets, thereby modulating its biological effects.
Comparación Con Compuestos Similares
2-Methylaniline: Lacks the cyclopropyl group, resulting in different chemical reactivity and applications.
Cyclopropylamine: Contains the cyclopropyl group but lacks the aromatic ring, leading to distinct properties and uses.
Aniline: The parent compound without any substituents, used widely in various chemical industries.
Uniqueness: 5-Cyclopropyl-2-methylaniline is unique due to the presence of both the cyclopropyl group and the aniline structure. This combination imparts distinct chemical properties, making it valuable for specific synthetic applications and research studies.
Propiedades
Número CAS |
1247739-25-8 |
|---|---|
Fórmula molecular |
C10H13N |
Peso molecular |
147.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




